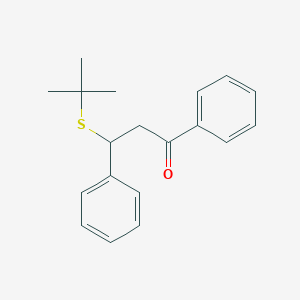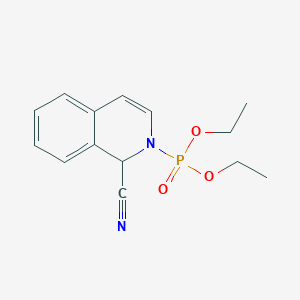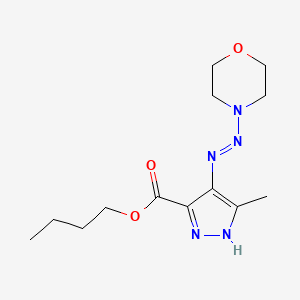
1,1'-Dimethyl-4,4'-bipyridin-1-ium diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. The presence of methyl groups and the diacetate form enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate can be synthesized through several methods. One common approach involves the methylation of 4,4’-bipyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with acetic acid to form the diacetate salt.
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate often involves large-scale methylation processes followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Dimethyl-4,4’-bipyridin-1-ium.
Reduction: 4,4’-Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can disrupt microbial cell membranes, leading to cell death. Its role in drug delivery involves encapsulating therapeutic agents and releasing them at targeted sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: The parent compound without methyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: A similar compound with chloride ions instead of acetate.
2,2’-Bipyridine: An isomer with nitrogen atoms in different positions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is unique due to its enhanced solubility and reactivity compared to its parent compound and other derivatives. The presence of methyl groups and acetate ions provides distinct chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
24476-52-6 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diacetate |
InChI |
InChI=1S/C12H14N2.2C2H4O2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-2(3)4/h3-10H,1-2H3;2*1H3,(H,3,4)/q+2;;/p-2 |
Clé InChI |
ZABJDFCSWZWZGH-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



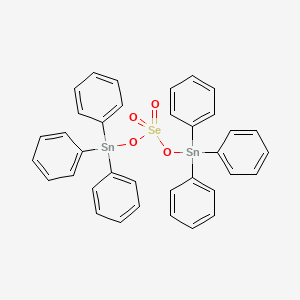

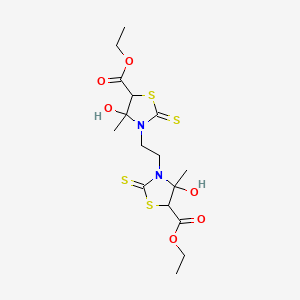
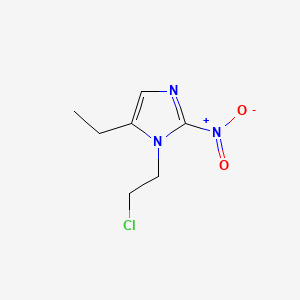
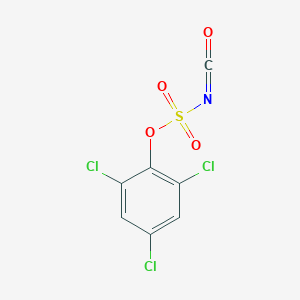
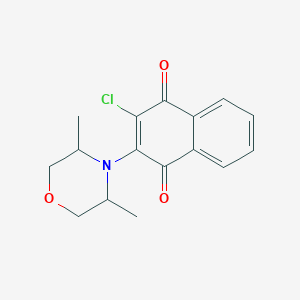
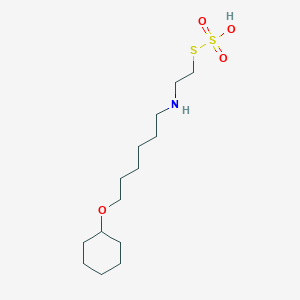
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)


